molecular formula C35H44N2O6 B12499327 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid

Cat. No.: B12499327
M. Wt: 588.7 g/mol
InChI Key: CANPJTHTYSCCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid typically involves the protection of amino acids using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The protected amino acid is then coupled with the desired peptide sequence.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The Fmoc group can be oxidized under specific conditions.

    Reduction: Reduction reactions can be used to remove the Fmoc group.

    Substitution: The amino groups can participate in substitution reactions to form new peptide bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are commonly used.

Major Products Formed

The major products formed from these reactions are typically peptides with the desired sequence and protected amino groups, which can be further deprotected to yield the final peptide product.

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid apart is its specific structure that allows for the formation of unique peptide sequences. Its stability and ease of removal make it a preferred choice in peptide synthesis.

Properties

Molecular Formula

C35H44N2O6

Molecular Weight

588.7 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]heptanoic acid

InChI

InChI=1S/C35H44N2O6/c1-22(2)17-29(33-30(38)19-35(3,4)20-31(33)39)36-16-10-9-11-23(18-32(40)41)37-34(42)43-21-28-26-14-7-5-12-24(26)25-13-6-8-15-27(25)28/h5-8,12-15,22-23,28,38H,9-11,16-21H2,1-4H3,(H,37,42)(H,40,41)

InChI Key

CANPJTHTYSCCAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O

Origin of Product

United States

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